2-6-Capreomycin IA 2-6-Capreomycin IA Capreomycin IIA is an analog of Capreomycin and is shown to have antibacterial activity.
Brand Name: Vulcanchem
CAS No.: 62639-89-8
VCID: VC0193725
InChI: InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1
SMILES: C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N
Molecular Formula: C19H32N12O7
Molecular Weight: 540.54

2-6-Capreomycin IA

CAS No.: 62639-89-8

Cat. No.: VC0193725

Molecular Formula: C19H32N12O7

Molecular Weight: 540.54

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-6-Capreomycin IA - 62639-89-8

Specification

CAS No. 62639-89-8
Molecular Formula C19H32N12O7
Molecular Weight 540.54
IUPAC Name [(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea
Standard InChI InChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1
SMILES C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

2-6-Capreomycin IA possesses a complex molecular structure with specific physical and chemical properties that influence its biological activity. The compound has a molecular formula of C19H32N12O7 and a molecular weight of 540.54 g/mol. Its IUPAC name, [(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea, reflects the complexity of its structure. The compound features multiple functional groups, including amino groups, amide bonds, and a cyclic peptide framework that contributes to its specific binding properties and antimicrobial activity.

Structural Analysis

The structure of 2-6-Capreomycin IA is characterized by its cyclic peptide backbone with multiple stereogenic centers that determine its three-dimensional configuration. The molecule contains several amino acid residues, including serine, alanine, and 2,3-diaminopropionic acid, arranged in a specific sequence to form the cyclic structure. This cyclic arrangement is critical for the compound's ability to interact with its target binding sites within bacterial ribosomes.

PropertyValue
CAS Number62639-89-8
Molecular FormulaC19H32N12O7
Molecular Weight540.54 g/mol
Physical AppearanceWhite to off-white crystalline powder
SolubilityWater-soluble, poorly soluble in organic solvents
Chemical ClassificationCyclic polypeptide antibiotic

Mechanism of Action

Target and Binding

The primary target of 2-6-Capreomycin IA is the 16S/23S rRNA (cytidine-2'-O)-methyltransferase TlyA in Mycobacterium tuberculosis. This compound acts as an aminoglycoside antibiotic, despite having a different chemical structure from traditional aminoglycosides. Its mechanism involves binding to the 70S ribosomal unit, specifically at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. This binding interaction disrupts the normal function of bacterial ribosomes, leading to the inhibition of protein synthesis.

Biochemical Pathways

The biochemical pathway affected by 2-6-Capreomycin IA primarily involves protein synthesis in bacterial cells. By binding to specific sites on the ribosome, this compound interferes with the translation process, leading to the production of abnormal proteins. The accumulation of these non-functional proteins ultimately results in bacterial cell death. This mechanism of action differs from other antibiotics that may target cell wall synthesis or DNA replication, making 2-6-Capreomycin IA particularly valuable for treating infections resistant to other antibiotic classes.

Pharmacokinetics

Metabolism and Excretion

The primary route of elimination for 2-6-Capreomycin IA is renal excretion. Studies in normal volunteers have shown that following intramuscular administration of a 1-g dose, approximately 52% of the compound is excreted unchanged in the urine within 12 hours. This high rate of renal clearance contributes to the compound's potential nephrotoxicity, particularly in patients with pre-existing renal impairment. The absence of significant metabolic transformation simplifies dose calculations but necessitates careful monitoring of renal function during treatment.

Therapeutic Applications

Treatment of Multidrug-Resistant Tuberculosis

2-6-Capreomycin IA has established its clinical significance primarily in the treatment of multidrug-resistant tuberculosis. When conventional first-line antitubercular drugs such as isoniazid and rifampicin fail due to bacterial resistance, 2-6-Capreomycin IA serves as a crucial second-line agent. Its unique mechanism of action, targeting ribosomal components distinct from those affected by first-line drugs, makes it effective against resistant strains of Mycobacterium tuberculosis.

Research Applications

Tool for Studying Cyclic Peptides

Beyond its clinical applications, 2-6-Capreomycin IA serves as a valuable research tool for studying the biosynthesis and chemical modifications of cyclic peptides. Its complex structure and specific biological activity make it an excellent model for investigating structure-activity relationships in cyclic peptide antibiotics. Researchers utilize this compound to explore methods for synthesizing and modifying similar compounds with potentially enhanced therapeutic properties.

Investigation of Protein Synthesis Inhibition

The specific mechanism by which 2-6-Capreomycin IA inhibits bacterial protein synthesis makes it a valuable tool for investigating this fundamental cellular process. Researchers use this compound to study the structural and functional aspects of bacterial ribosomes and the process of translation. Such investigations contribute to the broader understanding of protein synthesis inhibition as an antibiotic strategy and may inform the development of novel antibacterial agents.

Comparative Analysis

Comparison with Similar Compounds

2-6-Capreomycin IA shares structural and functional similarities with other cyclic peptide antibiotics, including viomycin and tuberactinomycins. It is also closely related to other members of the capreomycin complex, such as capreomycin IB, IIA, and IIB. Comparative analysis of these compounds provides insights into the relationship between structural variations and biological activity, contributing to our understanding of structure-activity relationships in this class of antibiotics.

CompoundStructure TypePrimary UseDistinguishing Features
2-6-Capreomycin IACyclic polypeptideMultidrug-resistant tuberculosisContains specific amino acid sequence with multiple stereogenic centers
ViomycinCyclic peptideAntimycobacterial agentDifferent amino acid composition compared to capreomycin
TuberactinomycinsCyclic peptideAntitubercular therapyStructural variations in the peptide backbone
Capreomycin IBCyclic polypeptideMultidrug-resistant tuberculosisStructural isomer of capreomycin IA

Advantages and Limitations

Toxicity and Side Effects

Nephrotoxicity and Ototoxicity

The most significant adverse effects associated with 2-6-Capreomycin IA are nephrotoxicity and ototoxicity. These toxicities are particularly concerning in patients with pre-existing renal impairment and elderly populations. The nephrotoxic effects are related to the compound's renal excretion pattern and may manifest as elevated serum creatinine, reduced glomerular filtration rate, and potential tubular damage. Ototoxicity may present as hearing loss or vestibular dysfunction, which can be irreversible in some cases.

Monitoring and Management

Given the potential for serious adverse effects, careful monitoring is essential during treatment with 2-6-Capreomycin IA. This includes regular assessment of renal function through serum creatinine measurements and estimated glomerular filtration rate calculations. Audiometric testing before and during treatment is recommended to detect early signs of ototoxicity. Dose adjustments based on renal function and prompt discontinuation upon signs of toxicity are critical management strategies to minimize adverse outcomes.

Current Research and Future Perspectives

Current research on 2-6-Capreomycin IA focuses on several areas, including improved formulations to reduce toxicity, combination therapy strategies to enhance efficacy against resistant tuberculosis, and structural modifications to develop derivatives with improved pharmacological profiles. Advances in drug delivery systems, such as inhaled formulations, show promise for targeted delivery to the lungs, potentially increasing local drug concentrations while reducing systemic exposure and associated toxicities.

Future perspectives include the potential development of semi-synthetic derivatives with enhanced activity or reduced toxicity, exploration of synergistic combinations with new antitubercular agents, and investigations into expanded applications beyond tuberculosis. Additionally, ongoing research into the molecular mechanisms of resistance to 2-6-Capreomycin IA may inform strategies to preserve its clinical utility in an era of increasing antimicrobial resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator